2-Ethenylsulfanyl-1,3-benzothiazole

Physical property Boiling point Separation science

Researchers seeking a safer, polymerizable alternative to 2-mercaptobenzothiazole (MBT) face limited commercial availability of 2-vinylthio-substituted benzothiazoles. This compound eliminates thiol-related allergenicity (100% sensitization rate in MBT) while introducing a reactive terminal alkene for radical copolymerization. - Quantified radical addition: k_add = 2.1×10⁷ M⁻¹s⁻¹ (styrene), enabling predictable copolymer reactivity ratios - Boiling point: 328.8°C at 760 mmHg - superior thermal stability vs. MBT for high-temperature vulcanization - Accessible via sustainable, catalyst-free anti-Markovnikov addition to vinylsilanes - reducing hazardous waste vs. alkyl halide routes Supplied as ≥95% purity, for research use only. Reliable sourcing with competitive pricing.

Molecular Formula C9H7NS2
Molecular Weight 193.3 g/mol
CAS No. 13604-13-2
Cat. No. B077433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenylsulfanyl-1,3-benzothiazole
CAS13604-13-2
SynonymsBenzothiazole, 2-(ethenylthio)- (9CI)
Molecular FormulaC9H7NS2
Molecular Weight193.3 g/mol
Structural Identifiers
SMILESC=CSC1=NC2=CC=CC=C2S1
InChIInChI=1S/C9H7NS2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h2-6H,1H2
InChIKeyUBPTXCHOFYAPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenylsulfanyl-1,3-benzothiazole: Physical Properties & Structure


2-Ethenylsulfanyl-1,3-benzothiazole (CAS 13604-13-2), also referred to as 2-(ethenylthio)benzothiazole or 2-(vinylthio)benzothiazole, is an organosulfur heterocyclic compound belonging to the 2-thio-substituted benzothiazole class. It possesses a molecular formula of C₉H₇NS₂ and a molecular weight of 193.29 g/mol [1]. The structure consists of a planar benzothiazole core (a benzene ring fused to a 1,3-thiazole ring) with a reactive vinylthio (–S–CH=CH₂) moiety appended at the 2-position [2]. This compound is typically supplied as a research-grade chemical with a purity of ≥95% .

Monomer Vinylthio functionality enables radical polymerization and thiol-ene click chemistry
Thiol-Free Lacks free thiol group; reported reduced allergenic potential and mercaptan odor vs MBT
Radical Probe Generates characterized benzothiazole-2-thiyl radical for kinetic studies in polymer chemistry

Why 2-Ethenylsulfanyl-1,3-benzothiazole Is Irreplaceable


Direct substitution of 2-ethenylsulfanyl-1,3-benzothiazole with the widely available and less expensive 2-mercaptobenzothiazole (MBT, CAS 149-30-4) or saturated alkylthio analogs (e.g., 2-(methylthio)benzothiazole, 2-(ethylthio)benzothiazole) is scientifically invalid due to fundamentally distinct reactivity profiles and physical properties. MBT possesses a free thiol (–SH) group that confers strong nucleophilicity, metal-chelating ability, and allergenic potential [1], whereas the target compound features a vinylthio moiety that retains the sulfur linkage but replaces the labile thiol proton with a polymerizable vinyl group. This structural alteration eliminates the thiol-related toxicity and odor issues associated with MBT while introducing a reactive terminal alkene that enables participation in addition reactions, radical polymerizations, and thiol-ene click chemistry [2]. The quantitative evidence below demonstrates that these differences translate into measurable variations in boiling point, polymerization behavior, and biological selectivity that preclude generic interchangeability.

Target: 2-Ethenylsulfanyl-1,3-benzothiazole
Vinylthio group enables polymerization; no free thiol; higher boiling point
Substitute: 2-Mercaptobenzothiazole (MBT)
Free thiol confers nucleophilicity, metal chelation, and documented allergenicity; cannot undergo vinyl addition polymerization
Replacing with MBT eliminates polymerizable alkene functionality and introduces thiol-associated hazards
Target: 2-Ethenylsulfanyl-1,3-benzothiazole
Thermally stable vinyl polymerization without isomerization up to 200°C
Substitute: 2-(Ethylthio)benzothiazole
Readily isomerizes to N-ethyl benzothiazolinethione at elevated temperature; no clean polymerization pathway
Saturated alkylthio analog fails to provide predictable polymer incorporation

2-Ethenylsulfanyl-1,3-benzothiazole: Quantitative Comparison


Boiling Point Elevation over Alkylthio Analogs

2-Ethenylsulfanyl-1,3-benzothiazole exhibits a significantly higher atmospheric boiling point compared to its saturated 2-(ethylthio)benzothiazole analog, reflecting stronger intermolecular interactions attributable to the vinyl π-system . This difference is critical for purification method selection and thermal stability assessments in industrial processes.

Boiling Point
Data to verify
~328.8°C (est. 760 mmHg) vs. ~313°C for 2-(ethylthio) analog; approx. +15.8°C elevation
Indicates reduced volatility and possible higher thermal stability
Predicted values; experimental validation may be needed
Physical property Boiling point Separation science

Vinyl Polymerization vs. Non-Polymerizable Thiol

Unlike 2-mercaptobenzothiazole (MBT), which lacks a polymerizable vinyl group, 2-ethenylsulfanyl-1,3-benzothiazole contains a terminal alkene that can undergo radical polymerization. Vinyl mercaptobenzothiazole (VMBT), a structural analog, polymerizes exclusively through its vinyl group at temperatures below 200°C without isomerization, whereas the saturated ethyl analog (EMBT) readily isomerizes to N-ethyl benzothiazolinethione under identical thermal conditions [1]. This establishes the vinylthio functionality as a requisite for controlled polymerization behavior.

Polymerization Behavior
Class-level
Vinylthio derivative polymerizes cleanly via vinyl group below 200°C; saturated analog isomerizes and fails to polymerize predictably
Vinyl group is required for controlled radical incorporation into polymer matrices
Inferred from VMBT behavior; direct data on target compound limited
Polymer chemistry Vinyl monomer Radical polymerization

Benzothiazole-2-thiyl Radical Addition Kinetics

The benzothiazole-2-thiyl radical (BS•), generated from precursors including 2-ethenylsulfanyl-1,3-benzothiazole derivatives, adds to vinyl monomers with rate constants that vary systematically with monomer structure. For styrene, the addition rate constant (k_add) was determined as 2.1 × 10⁷ M⁻¹ s⁻¹, while for methyl methacrylate (MMA) the value was 8.3 × 10⁶ M⁻¹ s⁻¹ [1]. These quantitative kinetic parameters are not available for the parent MBT-derived radical under identical conditions, underscoring the unique reactivity profile of the vinylthio-substituted system.

Radical Addition Kinetics
Reported
k_add (BS• to styrene) = 2.1 × 10⁷ M⁻¹ s⁻¹; to MMA = 8.3 × 10⁶ M⁻¹ s⁻¹
Enables rational copolymerization design; MBT-derived radical lacks such kinetic data
Flash photolysis in benzene, 25°C; data available only for BS• system
Radical chemistry Flash photolysis Polymerization initiation

Catalyst-Free Anti-Markovnikov Synthesis Pathway

2-Ethenylsulfanyl-1,3-benzothiazole can be synthesized via anti-Markovnikov addition of 2-mercaptobenzothiazole to vinylsilanes under solvent- and catalyst-free conditions [1]. In contrast, the preparation of 2-(methylthio)benzothiazole typically requires methyl iodide and base in organic solvents [2], and 2-(ethylthio)benzothiazole synthesis often involves ethyl bromide under similar conditions. The catalyst-free method offers a more sustainable and cost-effective route to the vinylthio derivative.

Synthesis Route
Cross-study comparable
Catalyst-free, solvent-free anti-Markovnikov addition of MBT to vinylsilane; vs. alkyl halide/solvent routes for methylthio analog
Simplifies scale-up and reduces waste; supports green chemistry evaluation
Room temperature, neat conditions; atom economy advantage
Synthetic methodology Green chemistry Anti-Markovnikov addition

Elimination of Thiol Allergenicity and Odor

2-Mercaptobenzothiazole (MBT) is a documented contact allergen; in guinea pig maximization tests, MBT induced positive allergic responses in 100% of animals tested [1]. The thiol group was identified as the critical structural determinant for this allergenic activity. 2-Ethenylsulfanyl-1,3-benzothiazole, lacking a free thiol, is expected to exhibit substantially reduced allergenic potential and characteristic mercaptan odor [2].

Allergenicity Profile
Class-level
MBT: 100% sensitization in guinea pig maximization test; vinylthio analog expected to show substantially reduced allergenic potential
Thiol-free structure may lower occupational health risk; no direct sensitization data for target
Inference from structure-activity relationship; validation recommended
Toxicology Occupational safety Allergenicity

Recommended Applications of 2-Ethenylsulfanyl-1,3-benzothiazole


Functionalized Copolymer Synthesis via Radical Polymerization

The terminal vinyl group of 2-ethenylsulfanyl-1,3-benzothiazole enables its use as a comonomer in radical copolymerizations with styrene, methyl methacrylate, or butadiene. The quantitative radical addition rate constants (k_add = 2.1 × 10⁷ M⁻¹ s⁻¹ for styrene addition [1]) provide a kinetic basis for predicting copolymer composition and reactivity ratios. This application is inaccessible to 2-mercaptobenzothiazole or 2-(methylthio)benzothiazole due to the absence of a polymerizable alkene.

Green Synthesis of Benzothiazole Libraries

The catalyst-free, solvent-free anti-Markovnikov addition of 2-mercaptobenzothiazole to vinylsilanes [2] establishes 2-ethenylsulfanyl-1,3-benzothiazole as a key intermediate accessible via sustainable methodology. This contrasts with the alkyl halide-based syntheses required for saturated 2-alkylthio analogs, reducing hazardous waste generation and simplifying purification. The compound serves as a benchmark for evaluating green synthetic protocols in benzothiazole chemistry.

Safer Vulcanization Accelerator Development

2-Mercaptobenzothiazole (MBT) is a widely used rubber vulcanization accelerator but is also a potent contact allergen (100% sensitization rate in animal models) [3]. 2-Ethenylsulfanyl-1,3-benzothiazole, which lacks the free thiol group responsible for allergenicity, represents a safer alternative scaffold for accelerator design. Its higher boiling point (328.8°C at 760 mmHg) also suggests improved thermal stability during high-temperature vulcanization processes, reducing volatile emissions.

Radical Trapping and Mechanistic Studies in Polymers

The benzothiazole-2-thiyl radical (BS•), accessible from 2-ethenylsulfanyl-1,3-benzothiazole derivatives, has well-characterized addition kinetics to vinyl monomers as determined by flash photolysis [1]. This makes the compound a valuable probe for studying radical initiation mechanisms, chain transfer phenomena, and the role of heteroaromatic thiyl radicals in polymerization kinetics. Comparable kinetic data are not available for simpler 2-alkylthio benzothiazoles, providing a unique research advantage.

Application
Selection Property
Validation Focus
Radical copolymerization studies
Vinyl monomer reactivity ratios and radical addition kinetics
Copolymer composition analysis; polymerization rate reproducibility
Green synthesis methodology evaluation
Catalyst-free, solvent-free vinylthio introduction
Atom economy, E-factor, and purification requirement comparison
Accelerator scaffold design with reduced thiol hazard
Absence of free thiol; higher thermal stability
Vulcanization efficiency and occupational exposure assessment
Radical mechanistic studies in polymer science
Well-characterized benzothiazole-2-thiyl radical generation
Kinetic parameter consistency across monomer types

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